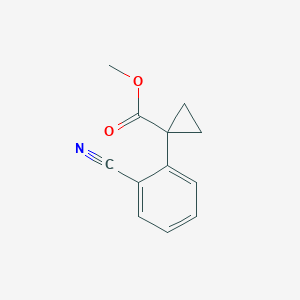

Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJXKDAKXQLJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732145 | |

| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092794-06-3 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-cyanophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092794-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Scaffolding Element

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate emerges as a compound of significant interest, embodying the convergence of two key structural motifs: a strained cyclopropane ring and a cyanophenyl group. The cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates.[1] Concurrently, the cyanophenyl group serves as a versatile synthetic handle and can participate in crucial interactions with biological targets.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical and Structural Properties

This compound is a white solid with a molecular weight of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂. For optimal stability, it is recommended to store this compound at temperatures between 0-5°C.[2]

| Property | Value | Source |

| CAS Number | 1092-794-06-3 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Physical Form | White Solid | [2] |

| Storage Temperature | 0-5°C | [2] |

Proposed Synthesis Pathway

The proposed synthesis commences with the α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, to construct the cyclopropane ring. The resulting 1-(2-cyanophenyl)cyclopropanecarbonitrile can then be hydrolyzed under acidic conditions to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid. The final step involves the esterification of the carboxylic acid with methanol, which can be catalyzed by a strong acid like sulfuric acid, to afford the target molecule, this compound.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-cyanophenyl)cyclopropanecarbonitrile

Disclaimer: This is a proposed protocol based on established chemical principles. [3]All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of 2-cyanophenylacetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.2 equivalents) at room temperature.

-

Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-cyanophenyl)cyclopropanecarbonitrile.

Protocol 2: Hydrolysis to 1-(2-cyanophenyl)cyclopropanecarboxylic Acid

-

Reflux a solution of 1-(2-cyanophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid.

Protocol 3: Esterification to this compound

-

Dissolve 1-(2-cyanophenyl)cyclopropanecarboxylic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain this compound. [4]

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a rigid cyclopropane scaffold and a versatile cyanophenyl group offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific molecule remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and rational application in drug discovery programs.

References

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. Retrieved January 24, 2026, from [Link]

-

Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved January 24, 2026, from [Link]

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.). Google Patents.

-

Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Recent Advances in Synthesis of Cyclopropanes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

-

Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2025, October 18). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Preparation and characterization of cyanazine-hydroxypropyl-beta-cyclodextrin inclusion complex. (2019, August 21). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy of Cyanophenyl Compounds

Introduction

Cyanophenyl compounds, characterized by a cyano (-C≡N) group attached to a phenyl ring, are a cornerstone in various scientific fields, including the development of pharmaceuticals, liquid crystals, and molecular probes. The rigid, polar nature of the cyano group and the aromatic system's rich electronic properties impart unique characteristics to these molecules. Understanding the molecular structure and intermolecular interactions of cyanophenyl derivatives is paramount for controlling their function. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique for elucidating these molecular features. This guide offers an in-depth exploration of the principles and applications of IR spectroscopy for the characterization of cyanophenyl compounds, tailored for researchers, scientists, and professionals in drug development.

Core Principles of IR Spectroscopy: A Refresher

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions between vibrational energy states.[1] The frequencies of absorbed radiation correspond to the frequencies of the natural vibrational modes of the molecule. These vibrations include stretching (changes in bond length) and bending (changes in bond angle).[2]

For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[3] The intensity of an absorption band is proportional to the square of the change in dipole moment during the vibration. Given the high polarity of the carbon-nitrogen triple bond, the cyano group's stretching vibration is typically a strong and sharp absorption, making it an excellent diagnostic tool.[4]

Characteristic Vibrational Frequencies of Cyanophenyl Compounds

The IR spectrum of a cyanophenyl compound is dominated by features arising from the cyano group and the phenyl ring. Benzonitrile (C₆H₅CN) serves as the archetypal example for understanding these vibrations.[5][6]

The Cyano (Nitrile) Group (νC≡N)

The most prominent feature in the IR spectrum of a cyanophenyl compound is the C≡N stretching vibration.[7] This absorption is valuable for several reasons:

-

Position: It appears in a relatively uncongested region of the spectrum, typically between 2220 and 2240 cm⁻¹ for aromatic nitriles.[4] This is slightly lower than the 2240-2260 cm⁻¹ range for saturated (aliphatic) nitriles due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[1][4]

-

Intensity: The C≡N bond is highly polar, resulting in a large change in dipole moment during stretching. This gives rise to a strong, sharp absorption band that is easy to identify.[4]

-

Environmental Sensitivity: The exact frequency of the ν(C≡N) peak is sensitive to the local electronic environment.[7] Electron-withdrawing groups on the phenyl ring can lead to a slight increase in frequency (a blue shift), while electron-donating groups can cause a decrease (a red shift). This sensitivity makes the cyano group a useful probe for studying electronic effects and intermolecular interactions like hydrogen bonding.[7][8]

The Phenyl Group Vibrations

The phenyl ring gives rise to several characteristic absorptions that can provide structural information, including the substitution pattern.

-

Aromatic C-H Stretching (ν=C-H): These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[9][10] These bands are generally of weak to medium intensity. Their presence helps to confirm the existence of an aromatic ring.[11]

-

Aromatic C=C Stretching (νC=C): The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, often referred to as "ring modes" or "skeletal vibrations," in the 1400-1620 cm⁻¹ region.[12] Typically, two to four distinct bands can be observed, with prominent absorptions near 1600 cm⁻¹ and 1450-1500 cm⁻¹.[10][12]

-

C-H Out-of-Plane Bending (γC-H): The region between 675 and 900 cm⁻¹ is particularly diagnostic for determining the substitution pattern on the phenyl ring.[10] The C-H bonds bend out of the plane of the ring, and the frequency of this vibration is highly dependent on the number and position of adjacent free hydrogens. These bands are often strong and can be a reliable indicator of isomerism (ortho, meta, para).[13]

-

Overtone/Combination Bands: Weak absorptions can sometimes be observed in the 1665-2000 cm⁻¹ region.[9] The pattern of these weak bands can also be characteristic of the ring's substitution pattern.[10]

The following table summarizes the key vibrational frequencies for cyanophenyl compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Confirms the presence of an aromatic ring.[9][10] |

| Cyano (Nitrile) C≡N Stretch | 2220 - 2240 | Strong, Sharp | Diagnostic for the nitrile group. Position is sensitive to electronic effects.[4] |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong | A series of bands indicating the aromatic skeleton.[12] |

| C-H Out-of-Plane Bending | 675 - 900 | Strong | Highly diagnostic for the substitution pattern on the phenyl ring.[10] |

Acquiring a High-Quality IR Spectrum: A Practical Workflow

Obtaining a reliable IR spectrum requires careful attention to sample preparation and instrument setup. The choice of technique often depends on the physical state of the sample (solid or liquid).[14] Attenuated Total Reflectance (ATR) has become a dominant method due to its simplicity and minimal sample preparation.[14][15][16]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a versatile technique suitable for analyzing a wide range of solid and liquid samples with little to no preparation.[17][18]

Methodology:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.

-

Sample Application:

-

For Solids: Place a small amount of the powdered or solid cyanophenyl compound directly onto the center of the ATR crystal.

-

For Liquids: Place a single drop of the liquid sample onto the crystal.

-

-

Apply Pressure (for solids): Use the integrated pressure clamp to apply firm, even pressure to the solid sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform any necessary data processing, such as baseline correction.

-

Cleaning: After the analysis, clean the sample from the ATR crystal using an appropriate solvent and wipe.

The following diagram illustrates the general workflow for acquiring and interpreting an IR spectrum.

Caption: General workflow for FTIR analysis.

Applications in Drug Development and Research

IR spectroscopy is a valuable tool in the pharmaceutical industry for the analysis of cyanophenyl-containing active pharmaceutical ingredients (APIs) and formulations.[19]

-

Structural Verification: IR spectroscopy provides a quick and reliable method to confirm the identity of a synthesized cyanophenyl compound by matching its spectrum to a reference or by confirming the presence of the key cyano and phenyl functional groups.

-

Reaction Monitoring: The disappearance of starting material peaks and the appearance of product peaks (like the characteristic νC≡N band) can be monitored in real-time to track the progress of a chemical reaction.[16]

-

Polymorph and Salt Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. FTIR can be used to identify and differentiate these forms, which is critical as they can have different solubilities and bioavailabilities.

-

Degradation Studies: The technique can be used to study the chemical stability of drugs by detecting the formation of degradation products, which will present new or altered spectral features.[19]

-

Formulation Analysis: ATR-FTIR imaging can be used to study the distribution of APIs within a tablet and to investigate drug release and tablet dissolution mechanisms in situ.[20][21]

Conclusion

Infrared spectroscopy is an indispensable analytical technique for the characterization of cyanophenyl compounds. The distinct and environmentally sensitive C≡N stretching vibration, coupled with the characteristic absorptions of the phenyl ring, provides a wealth of information regarding molecular identity, structure, and intermolecular interactions. From fundamental research to pharmaceutical quality control, the principles and applications outlined in this guide empower scientists to effectively leverage IR spectroscopy in their work with this important class of molecules.

References

-

Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry. [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

-

FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Infrared Spectrometry. Michigan State University Chemistry. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]

-

FTIR studies of pure drug and physical mixture. ResearchGate. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Common Compounds in FTIR Drug Checking in B.C. BC Centre on Substance Use. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Applications of Fourier Transform Infrared Spectroscopic Imaging to Tablet Dissolution and Drug Release. PubMed. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Institutes of Health. [Link]

-

FTIR Analysis. RTI Laboratories. [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

-

FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1. ResearchGate. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Benzonitrile. NIST WebBook. [Link]

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. davuniversity.org [davuniversity.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. jascoinc.com [jascoinc.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. mt.com [mt.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 19. rjpn.org [rjpn.org]

- 20. Applications of Fourier transform infrared spectroscopic imaging to tablet dissolution and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release | MDPI [mdpi.com]

Mass spectrometry analysis of cyclopropane carboxylate esters

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclopropane Carboxylate Esters

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring is a privileged scaffold in medicinal chemistry and drug development, prized for its unique conformational and metabolic properties.[1] Consequently, the robust analytical characterization of molecules containing this motif, such as cyclopropane carboxylate esters, is of paramount importance. This guide provides a comprehensive technical overview of the mass spectrometric techniques used to analyze these compounds. We will delve into the fundamental principles of ionization and fragmentation, explore detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer field-proven insights to aid researchers in method development and data interpretation.

Introduction: The Analytical Challenge of the Cyclopropyl Moiety

Cyclopropane carboxylate esters are integral components in a wide array of pharmaceuticals and agrochemicals.[2] Their analysis, however, presents unique challenges. The strained three-membered ring imparts distinct chemical reactivity and fragmentation behavior under mass spectrometric conditions. Understanding these specific pathways is not merely academic; it is critical for unambiguous structural confirmation, isomer differentiation, and accurate quantification in complex matrices. This guide is structured to build from foundational principles to advanced applications, providing the causal logic behind every experimental choice.

Core Principles: Ionization & Fragmentation

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment, as it dictates the nature and extent of fragmentation, which is the primary source of structural information.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Causality: The high energy of EI is ideal for breaking covalent bonds, generating a "fingerprint" mass spectrum unique to the molecule's structure. This makes it the cornerstone of GC-MS analysis and invaluable for library-based compound identification.[5] The drawback is that the molecular ion (the intact ionized molecule) may be weak or entirely absent for some compounds.[6]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a liquid solution with minimal imparted energy.

-

Causality: ESI is designed to preserve the intact molecule, typically yielding a strong signal for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This makes it the preferred method for LC-MS, where confirming the molecular weight of a compound is the primary goal. Structural information is then obtained via tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Workflow for Volatile Esters

For volatile and thermally stable cyclopropane carboxylate esters, GC-MS is the gold standard. The high chromatographic resolution of capillary GC combined with the detailed structural information from EI-MS provides unparalleled analytical power.[7]

The Imperative of Derivatization

Many cyclopropane-containing molecules of interest are carboxylic acids, which are not sufficiently volatile for GC analysis. Therefore, a chemical derivatization step to convert them into esters—most commonly Fatty Acid Methyl Esters (FAMEs)—is essential.[8][9] This process enhances volatility and improves chromatographic peak shape.

Experimental Protocol: Esterification of Cyclopropane Carboxylic Acids

-

Reagent Preparation: Prepare a 1.25 M solution of methanolic HCl by carefully adding 10 mL of acetyl chloride to 100 mL of chilled methanol.

-

Sample Preparation: Dissolve approximately 1 mg of the cyclopropane carboxylic acid sample in 1 mL of toluene in a screw-cap vial.

-

Reaction: Add 2 mL of the methanolic HCl reagent to the sample vial. Cap tightly.

-

Incubation: Heat the mixture at 60°C for 1-2 hours.

-

Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Vortex thoroughly.

-

Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS injection.

Understanding the Fragmentation Puzzle in EI-MS

The mass spectrum of a cyclopropane carboxylate ester is a composite of fragmentation from the ester functional group and the cyclopropane ring.

General Ester Fragmentation:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopropyl ring can cleave, as can the bond between the carbonyl carbon and the oxygen.[10][11]

-

Loss of Alkoxy Group: A prominent fragment corresponding to the loss of the -OR group (e.g., -OCH₃ or -OCH₂CH₃) is common.[10] For methyl cyclopropanecarboxylate (C₅H₈O₂), this would be the loss of m/z 31.

-

McLafferty Rearrangement: While less common for the smallest cyclopropane esters, this rearrangement can occur in derivatives with longer alkyl chains.[12]

Cyclopropane Ring Fragmentation: The cyclopropane ring itself can undergo ring-opening to form a propene radical cation, which can lead to characteristic fragments.[13] However, the mass spectra of simple monocyclopropane esters can be very similar to their corresponding unsaturated isomers (e.g., butenoates), making chromatographic separation and retention data crucial for positive identification.[14]

Table 1: Common Diagnostic Ions in EI-MS of Simple Cyclopropane Carboxylate Esters

| Compound | Molecular Formula | Molecular Weight | Key Fragment (m/z) | Identity of Fragment |

| Methyl Cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 69 | [M-OCH₃]⁺ |

| 59 | [COOCH₃]⁺ | |||

| 41 | [C₃H₅]⁺ (Cyclopropyl/Allyl) | |||

| Ethyl Cyclopropanecarboxylate[15] | C₆H₁₀O₂ | 114.14 | 85 | [M-C₂H₅]⁺ |

| 69 | [M-OC₂H₅]⁺ | |||

| 41 | [C₃H₅]⁺ (Cyclopropyl/Allyl) |

Diagram: GC-MS Analysis Workflow

Caption: General workflow for the GC-MS analysis of cyclopropane carboxylic acids.

Diagram: Key EI Fragmentation of Ethyl Cyclopropanecarboxylate

Caption: Primary fragmentation pathways for ethyl cyclopropanecarboxylate in EI-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Choice for Complexity and Sensitivity

For larger, less volatile, or thermally fragile molecules, LC-MS/MS is the superior technique. It also allows for the direct analysis of the parent carboxylic acid, bypassing the need for derivatization, although derivatization can still be employed to enhance ionization efficiency.[16][17]

Leveraging Tandem Mass Spectrometry (MS/MS)

In LC-MS, structural information is derived from MS/MS. A specific ion (the precursor) is selected, fragmented via Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. This two-stage process provides exceptional selectivity.

-

Causality: The MS/MS process acts as a chemical filter. By monitoring a specific transition (precursor ion → product ion), we can selectively detect and quantify a target analyte even in a highly complex biological matrix. This targeted approach, known as Multiple Reaction Monitoring (MRM), is the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[18]

Experimental Protocol: Targeted LC-MS/MS Analysis

-

Sample Preparation: Prepare samples by dissolution in a suitable solvent (e.g., methanol/water) and filter or perform a solid-phase extraction (SPE) if the matrix is complex.

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.

-

-

Mass Spectrometry (ESI Positive Mode):

-

Tune: Infuse a standard solution of the target cyclopropane carboxylate ester to optimize MS parameters (e.g., capillary voltage, gas flows).

-

Precursor Selection: In the first quadrupole (Q1), select the [M+H]⁺ ion of the analyte.

-

Fragmentation: Determine the optimal collision energy to generate stable, high-intensity product ions in the collision cell (Q2).

-

Product Ion Selection: In the third quadrupole (Q3), monitor 2-3 of the most intense and specific product ions.

-

-

Quantification: Create a calibration curve using a stable isotope-labeled internal standard and analyze unknown samples against this curve.

Diagram: LC-MS/MS (MRM) Workflow

Caption: Conceptual workflow of a targeted MRM experiment on a triple quadrupole MS.

A Comparative Summary: Choosing the Right Tool

The decision between GC-MS and LC-MS depends entirely on the analyte's properties and the analytical question being asked.

Table 2: Comparison of GC-MS and LC-MS for Cyclopropane Carboxylate Ester Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation by boiling point/polarity in gas phase. | Separation by polarity in liquid phase. |

| Ionization | Electron Ionization (EI) - "Hard" | Electrospray Ionization (ESI) - "Soft" |

| Molecular Ion | Often weak or absent. | Typically the base peak. |

| Fragmentation | Extensive, "fingerprint" spectrum. | Controlled via MS/MS (CID). |

| Analyte Scope | Volatile, thermally stable compounds. | Wide range, including non-volatile & thermally labile. |

| Derivatization | Often required for volatility. | Optional, used to improve ionization. |

| Primary Use | Qualitative ID, structural elucidation, screening. | Targeted quantification, analysis of complex mixtures. |

| Key Advantage | Rich spectral libraries for identification.[8][19][20][21] | High sensitivity and selectivity (MRM). |

Conclusion and Future Perspectives

The mass spectrometric analysis of cyclopropane carboxylate esters is a mature and powerful field. For identification and screening of unknown volatile derivatives, GC-MS with EI remains the technique of choice, leveraging extensive spectral libraries and retention index data for confident assignments. For quantitative bioanalysis or the characterization of complex, non-volatile structures, the sensitivity and selectivity of LC-MS/MS are unparalleled.

Future advancements will likely focus on the coupling of these techniques with high-resolution mass spectrometry (HRMS), which provides exact mass measurements to determine elemental composition, further reducing ambiguity in identification.[22] As cyclopropane-containing molecules continue to be a focus of drug discovery, the refinement of these analytical methodologies will remain a critical endeavor for researchers and scientists in the field.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

-

Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 1(3), 176-182. Retrieved from [Link]

-

Hübschmann, H. J. (2001). Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database. Journal of High Resolution Chromatography, 24(8), 485-490. Retrieved from [Link]

-

Pivnichny, J. V., & Shipe, W. F. (1971). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Journal of Chromatographic Science, 9(6), 331-334. Retrieved from [Link]

-

Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-611. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

-

The Catalyst - Chemistry. (2022). Electron impact ionization. YouTube. Retrieved from [Link]

-

Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link]

-

Shomu's Biology. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

-

Kanhaiya Patel. (2021). Electron Ionization Technique. YouTube. Retrieved from [Link]

-

University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

-

Chulalongkorn University. (n.d.). Analysis of fatty acid methyl esters by two-dimensional gas chromatography using cryogen-free modulator. Chula Digital Collections. Retrieved from [Link]

-

Chemophilic Academy. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylmethyl cyclopropanecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Schwaiger-Haber, M., et al. (2020). Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. bioRxiv. Retrieved from [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. ResearchGate. Retrieved from [Link]

Sources

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 3. rroij.com [rroij.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ddtjournal.com [ddtjournal.com]

- 17. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. caymanchem.com [caymanchem.com]

- 21. Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification | bioRxiv [biorxiv.org]

- 22. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to a C12H11NO2 Cyclopropane Derivative: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide

This guide provides a comprehensive technical overview of a specific C12H11NO2 cyclopropane derivative, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel cyclopropane-containing molecules.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in drug discovery and medicinal chemistry. Its inherent ring strain and distinct electronic properties confer a range of advantageous characteristics to bioactive molecules. These include enhanced metabolic stability, improved binding affinity to biological targets, and the ability to serve as a rigid scaffold to explore chemical space with three-dimensionality.[1] The incorporation of a cyclopropane ring can lead to novel chemotypes with reduced off-target effects and improved pharmacokinetic profiles.[1]

This guide focuses on a specific C12H11NO2 cyclopropane derivative, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide, as a case study to illustrate the synthesis, characterization, and potential biological relevance of this class of compounds. The presence of the nitro group and the specific stereochemistry of the cyclopropane ring are expected to impart distinct biological activities.

Featured Molecule: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide

IUPAC Name: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide

Molecular Formula: C12H11NO2

Structure:

Synthetic workflow for (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

-

To a solution of 4-nitrostyrene (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of rhodium(II) acetate dimer (Rh2(OAc)4) (0.01 eq).

-

Ethyl diazoacetate (1.1 eq) is added dropwise to the solution at room temperature over a period of 1 hour with vigorous stirring.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate.

Step 2: Synthesis of (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid

-

The ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid.

Step 3: Synthesis of (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide

-

The carboxylic acid from Step 2 is suspended in DCM, and a catalytic amount of dimethylformamide (DMF) is added.

-

Thionyl chloride (SOCl2) (1.5 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours.

-

The excess SOCl2 and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

The acyl chloride is dissolved in fresh DCM and added dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final product, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Weight | 201.22 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: aromatic protons (doublets), cyclopropyl protons (multiplets), N-H proton (broad singlet), methyl protons (doublet) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals: aromatic carbons, cyclopropyl carbons, carbonyl carbon, methyl carbon |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ expected at 202.09 |

Biological Activity and Potential Applications

Derivatives of 2-phenylcyclopropane-1-carboxamide have shown promising biological activities, including antiproliferative and antimicrobial effects. [2][3]

Antiproliferative Activity

Several anthranilamide-based 2-phenylcyclopropane-1-carboxamides have demonstrated antiproliferative activity against human leukemia K562 cells. [4]The mechanism of action for some of these derivatives involves the induction of a G2/M phase cell cycle arrest, which is a consequence of DNA lesions. [4]This is evidenced by an increase in phospho-ATM and γH2AX, which are known markers of the DNA damage response system. [4]

Antimicrobial Activity

Amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. [3]Some of these compounds have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [3]The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring and the amide group significantly influence the antimicrobial potency. [3]

Potential Signaling Pathway

The induction of DNA damage and cell cycle arrest by some 2-phenylcyclopropane-1-carboxamide derivatives suggests an interaction with cellular pathways that regulate cell proliferation and genomic integrity. A simplified representation of this proposed mechanism is shown below.

Proposed mechanism of action for antiproliferative cyclopropane derivatives.

Conclusion

(1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide represents a compelling molecular scaffold for further investigation in drug discovery. The synthetic route is accessible, and the potential for diverse biological activities, driven by the unique properties of the cyclopropane ring and the electronic effects of the nitro group, makes it an attractive target for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity.

References

- WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.

-

Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link]

-

The Role of Cyclopropanecarboxamide in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. ResearchGate. [Link]

-

An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. The Royal Society of Chemistry. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

-

Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

-

Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. PubMed. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ScienceDirect. [Link]

-

Synthesis of trans-1,2-dibenzoyl- cyclopropane. Web Pages. [Link]

-

2-Phenylcyclopropane-1-carboxylic acid. PubChem. [Link]

-

Cyclopropanecarbonyl chloride, 2-phenyl-, trans-. NIST WebBook. [Link]

-

trans-2-Phenylcyclopropanecarboxylic acid. PubChem. [Link]

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Motif: A Small Ring with a Big Impact in Pharmaceutical Design

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The cyclopropane ring, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Despite its inherent ring strain, this small motif is increasingly prevalent in approved drugs and clinical candidates, appearing in treatments for diseases ranging from viral infections like COVID-19 and Hepatitis C to cancer and neurological disorders.[1][2] Its unique structural and electronic properties offer a powerful toolkit for medicinal chemists to overcome common drug discovery challenges.[3][4] This guide provides a technical overview of the multifaceted roles of the cyclopropane ring, exploring its impact on molecular conformation, metabolic stability, and target binding. It will delve into its function as a versatile bioisostere, detail key synthetic methodologies for its incorporation, and analyze a prominent case study to illustrate its strategic application in drug design.

The Unique Physicochemical Nature of the Cyclopropyl Group

The distinct properties of the cyclopropane ring stem directly from its strained three-membered structure. The internal bond angles of 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbons, leading to a unique bonding arrangement.

-

Bonding and Electronics: The C-C bonds are described as "bent" or "banana" bonds, with electron density shifted outwards from the internuclear axis. This results in significant π-character in the C-C bonds and shorter, stronger C-H bonds compared to typical alkanes.[3][4] This unique electronic nature allows the cyclopropyl group to engage in interactions typically associated with alkenes or aromatic systems, while remaining a saturated ring.

-

Conformational Rigidity: The three carbon atoms of the ring are coplanar, creating a rigid triangular scaffold.[3][4] When incorporated into a larger molecule, the cyclopropyl group acts as a "conformational lock," drastically reducing the number of accessible low-energy conformations.[5][6] This pre-organization of the molecule into a bioactive conformation can be highly advantageous for receptor binding, as it minimizes the entropic penalty upon binding, potentially leading to enhanced potency.[3][4]

The Cyclopropane Ring as a Strategic Bioisostere

A primary application of the cyclopropane ring in drug design is as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while offering improvements in physicochemical or pharmacokinetic properties.

-

gem-Dimethyl and Alkene Mimic: The cyclopropyl group is an effective bioisostere for a gem-dimethyl group, providing similar steric bulk but with greater rigidity and often improved metabolic stability.[7][8] Its electronic character also allows it to mimic the properties of a vinyl group or even an amide bond in certain contexts.[9]

-

Phenyl Ring Analogue: While not a perfect geometric match, the cyclopropyl ring is sometimes used as a non-classical, three-dimensional bioisostere for a phenyl ring.[10] This replacement can significantly reduce lipophilicity and increase the fraction of sp³ carbons (a measure of molecular three-dimensionality), which are desirable attributes for improving drug-like properties and escaping the "flatland" of aromatic-heavy compounds.[8][11]

Impact on Pharmacokinetic Properties (ADME)

The introduction of a cyclopropane ring can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most valuable contributions of the cyclopropyl group is its ability to block metabolic oxidation.[5][6] The high C-H bond dissociation energy makes hydrogen atom abstraction by cytochrome P450 (CYP) enzymes energetically unfavorable.[12]

Causality: Medicinal chemists often identify "metabolic hotspots" on a lead compound—positions susceptible to rapid enzymatic degradation. By strategically placing a cyclopropane ring at or near such a hotspot, they can shield the molecule from metabolism. This tactic can significantly increase the drug's in vivo half-life, reduce clearance, and improve oral bioavailability.[5][12] For example, the drug Pitavastatin utilizes a cyclopropyl group to divert metabolism away from the major CYP3A4 pathway, thereby reducing the potential for drug-drug interactions.[12]

Modulating Lipophilicity and Solubility

Lipophilicity (measured as LogP or LogD) is a critical parameter influencing a drug's permeability, solubility, and off-target effects.[13] The effect of a cyclopropyl group on lipophilicity is context-dependent. While it is a hydrocarbon and generally lipophilic, its impact is often less pronounced than that of larger alkyl or aromatic groups. Replacing a gem-dimethyl group with a cyclopropane can subtly modulate lipophilicity while improving other parameters.[14] This fine-tuning is crucial for balancing the competing needs of membrane permeability and aqueous solubility required for effective drug delivery.[13]

The following table illustrates the comparative impact of introducing a cyclopropyl group versus other common motifs on key drug properties.

| Parent Moiety | Analogue | Observed Change in Property | Rationale / Common Outcome |

| Isopropyl Group | Cyclopropyl Group | Often ↑ Metabolic Stability (t½) | Blocks CYP-mediated oxidation at the benzylic-like position. |

| Often ↓ Lipophilicity (LogP) | Replaces a more flexible, greasy group with a rigid, less lipophilic one. | ||

| Often ↑ Potency (↓ IC₅₀) | Conformationally constrains the molecule into a more favorable binding pose. | ||

| Phenyl Group | Cyclopropyl Group | ↓ Lipophilicity (LogP) | Increases sp³ character, reduces "flatness" and aromatic interactions. |

| ↑ Aqueous Solubility | Lower lipophilicity generally correlates with improved solubility. | ||

| May ↑ or ↓ Potency | Highly dependent on whether π-stacking interactions were critical for binding. |

Enhancing Pharmacodynamics: Potency and Target Binding

The rigid nature of the cyclopropane ring is a powerful tool for optimizing drug-target interactions. By locking key functional groups in a precise spatial orientation, it ensures optimal complementarity with the binding site of a protein or enzyme.[6] This can lead to a significant increase in binding affinity and, consequently, drug potency.[1][5]

This principle is visually represented in the logical diagram below, showing how the introduction of a cyclopropane ring can refine a drug candidate's profile.

Caption: Logical workflow for cyclopropane incorporation in lead optimization.

Synthetic Strategies: Incorporating the Cyclopropane Ring

Advances in synthetic chemistry have made the incorporation of cyclopropane rings more practical and efficient.[15] While numerous methods exist, the Simmons-Smith reaction and its variants remain a cornerstone for stereospecific cyclopropanation.[16]

Key Protocol: The Furukawa Modification of the Simmons-Smith Reaction

The Simmons-Smith reaction involves an organozinc carbenoid that adds to an alkene in a concerted, stereospecific manner.[17] The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its higher reactivity and functional group tolerance.[17]

Causality and Self-Validation: This protocol is trusted because its mechanism is well-understood and predictable. The reaction proceeds via a "butterfly" transition state where the new C-C bonds are formed on the same face of the original double bond, preserving its stereochemistry.[17] Furthermore, nearby hydroxyl groups can act as directing groups, coordinating to the zinc reagent and ensuring the cyclopropane is delivered to a specific face of the molecule, a feature that is invaluable in complex target synthesis.[18]

Detailed Experimental Protocol: Stereoselective Cyclopropanation of an Allylic Alcohol

Objective: To synthesize a cyclopropylmethanol derivative from (E)-cinnamyl alcohol, demonstrating the stereodirecting effect of the hydroxyl group.

Materials:

-

(E)-Cinnamyl alcohol (1.0 eq)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

-

Diiodomethane (CH₂I₂), (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with (E)-cinnamyl alcohol (1.0 eq) and dissolved in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition (Et₂Zn): Diethylzinc solution (2.2 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution is stirred for an additional 20 minutes at 0 °C. This step forms the zinc alkoxide, which acts as the internal directing group.

-

Reagent Addition (CH₂I₂): Diiodomethane (2.2 eq) is added dropwise over 15 minutes. Caution: The reaction can be exothermic. The ice bath is removed, and the reaction is allowed to warm to room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: The mixture is diluted with DCM and transferred to a separatory funnel. The layers are separated. The aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopropylmethanol.

The workflow for this robust synthetic protocol is outlined in the diagram below.

Caption: Step-by-step workflow for Simmons-Smith cyclopropanation.

Case Study: Nirmatrelvir (Key Component of PAXLOVID™)

Nirmatrelvir, the active protease inhibitor in the COVID-19 therapeutic PAXLOVID™, is a prime example of the strategic use of a cyclopropane-containing building block.[19][20] It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

The structure of Nirmatrelvir features a bicyclic proline-like moiety. This specific structural element is derived synthetically from a cyclopropane-containing starting material.[21] The rigid, three-dimensional shape imparted by this fused ring system is critical for its function. It precisely orients the key pharmacophoric elements—the nitrile "warhead" that covalently binds to the catalytic cysteine of the protease, and other groups that make crucial hydrogen bond and hydrophobic interactions within the enzyme's active site. The conformational constraint imposed by the underlying cyclopropane framework minimizes the entropic cost of binding, contributing to Nirmatrelvir's high potency (Kᵢ = 3.1 nM).[19]

Challenges and Future Outlook

While highly valuable, the use of cyclopropane rings is not without challenges. The synthesis can sometimes be complex, and certain substitutions, particularly cyclopropylamines, can be susceptible to metabolic ring-opening, leading to reactive metabolites.[12] However, ongoing research continues to produce novel and safer methods for their synthesis and application.[1] The development of fragment-based drug design (FBDD) and the availability of diverse cyclopropane-containing building blocks are accelerating their use in drug discovery campaigns.[15][22] The continued exploration of cyclopropanes as three-dimensional scaffolds and bioisosteres promises to deliver next-generation therapeutics with enhanced efficacy and safety profiles.[6]

Conclusion

The cyclopropane ring is a uniquely powerful motif in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere allows it to solve multiple drug design challenges simultaneously.[3][4] From modulating physicochemical properties to precisely orienting pharmacophores for optimal target engagement, this small, strained ring consistently demonstrates an outsized impact. As evidenced by its presence in numerous successful drugs, the strategic incorporation of the cyclopropane fragment will undoubtedly continue to be a key strategy in the development of innovative and effective medicines.[1][5]

References

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. SpringerLink. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Elsevier. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

-

Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. NIH National Center for Biotechnology Information. [Link]

-

Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central. [Link]

-

Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI. [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

phenyl bioisosterism unlayered. Macmillan Group. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. ResearchGate. [Link]

-

Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). PAXLOVID HCP. [Link]

-

Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

-

Reaction Pathways of the Simmons−Smith Reaction. ACS Publications. [Link]

Sources

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. namiki-s.co.jp [namiki-s.co.jp]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Simmons-Smith Reaction [organic-chemistry.org]

- 19. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The arylcyclopropane motif is of significant interest due to its ability to enhance pharmacological properties such as potency and metabolic stability.[1] This guide details a robust two-step synthetic pathway amenable to research and development laboratories. The synthesis commences with a base-mediated cyclopropanation via α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane to yield 1-(2-cyanophenyl)cyclopropanecarbonitrile. The subsequent step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to afford the target molecule. While this primary route does not involve a palladium-catalyzed step, an alternative palladium-catalyzed cross-coupling approach for related structures is also discussed to provide a broader context for synthetic strategies. Detailed experimental protocols, safety precautions, and mechanistic insights are provided for both approaches.

Introduction: The Significance of Arylcyclopropanes in Modern Drug Discovery

The cyclopropane ring, despite its simple structure, imparts unique conformational rigidity and electronic properties to molecules.[1] When incorporated into drug candidates, this small, strained ring system can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. It can act as a bioisostere for larger groups like gem-dimethyl or phenyl, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased brain permeability.[1] Consequently, the development of efficient synthetic routes to functionalized cyclopropanes, such as this compound, is of paramount importance to medicinal chemists and drug development professionals.

This guide focuses on a practical and accessible synthetic route to this compound. Additionally, we will explore the principles of palladium-catalyzed cross-coupling reactions, which represent a powerful alternative for the synthesis of arylcyclopropane derivatives.

Synthetic Strategy Overview

The primary synthetic route detailed in this guide is a two-step process outlined below. This method was chosen for its reliability and use of readily available starting materials.

Caption: Primary two-step synthetic pathway to the target compound.

An alternative, conceptual pathway involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

Caption: Alternative palladium-catalyzed cross-coupling approach.

Detailed Experimental Protocols

Primary Synthesis Route

This step involves the α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane using a strong base and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Reagents and Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Cyanophenylacetonitrile | C₉H₆N₂ | 142.16 | 14.2 g | 0.10 | Starting Material |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 20.6 g | 0.11 | Alkylating Agent |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 | Base |

| Tetrabutylammonium bromide | (C₄H₉)₄NBr | 322.37 | 3.2 g | 0.01 | Phase-Transfer Catalyst |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | Solvent |

| Water | H₂O | 18.02 | 100 mL | - | Solvent |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-cyanophenylacetonitrile (14.2 g, 0.10 mol), 1,2-dibromoethane (20.6 g, 0.11 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and toluene (200 mL).

-

In a separate beaker, dissolve sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL).

-

With vigorous stirring, add the sodium hydroxide solution dropwise to the flask over 30 minutes.

-

After the addition is complete, heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-cyanophenyl)cyclopropanecarbonitrile. The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

This step involves the hydrolysis of the dinitrile to the carboxylic acid, followed by Fischer esterification.

Reagents and Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 1-(2-cyanophenyl)cyclopropanecarbonitrile | C₁₁H₈N₂ | 168.19 | 16.8 g | 0.10 | Starting Material |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 100 mL | - | Reagent for Hydrolysis |

| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent and Reagent |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 5 mL | - | Catalyst for Esterification |

Procedure:

-

Place the crude 1-(2-cyanophenyl)cyclopropanecarbonitrile (16.8 g, 0.10 mol) in a 500 mL round-bottom flask.

-

Add concentrated hydrochloric acid (100 mL) and heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).

-

Cool the reaction mixture to room temperature. A precipitate of 1-(2-cyanophenyl)cyclopropanecarboxylic acid may form.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate (3 x 100 mL).

-

Combine the latter organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

To the crude 1-(2-cyanophenyl)cyclopropanecarboxylic acid, add methanol (200 mL) and slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Alternative Strategy: Palladium-Catalyzed Cross-Coupling